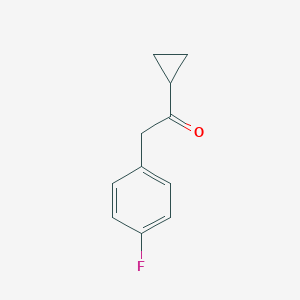

1-Cyclopropyl-2-(4-fluorophenyl)ethanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

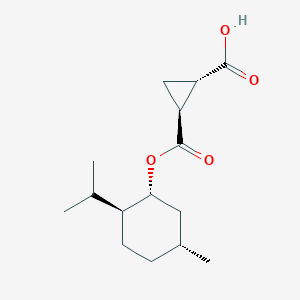

“1-Cyclopropyl-2-(4-fluorophenyl)ethanone” is a unique chemical compound with the empirical formula C11H11FO . It has a molecular weight of 178.20 . This compound is provided to early discovery researchers as part of a collection of unique chemicals .

Molecular Structure Analysis

The InChI representation of the molecule isInChI=1S/C11H11FO/c12-10-5-1-8 (2-6-10)7-11 (13)9-3-4-9/h1-2,5-6,9H,3-4,7H2 . The Canonical SMILES representation is C1CC1C(=O)CC2=CC=C(C=C2)F . Physical And Chemical Properties Analysis

The compound has a molecular weight of 178.20 g/mol . It has a computed XLogP3-AA value of 2.1, indicating its relative lipophilicity . It has 0 hydrogen bond donors and 2 hydrogen bond acceptors . The compound has a rotatable bond count of 3 . The topological polar surface area is 17.1 Ų .Aplicaciones Científicas De Investigación

Metabolite Interactions in Antiplatelet Agents : The biotransformation of prasugrel, an antiplatelet agent, involves the formation of a metabolite that contains the 1-Cyclopropyl-2-(4-fluorophenyl)ethanone structure. This process is mediated by cytochrome P450 and is crucial for the drug's effectiveness in inhibiting platelet aggregation (Rehmel et al., 2006).

Antimycobacterial Activity : A series of compounds integrating 1-Cyclopropyl-2-(4-fluorophenyl)ethanone demonstrated antimycobacterial activity against Mycobacterium tuberculosis. Some of these compounds showed significant efficacy, suggesting potential applications in treating tuberculosis (Ponnuchamy et al., 2014).

Synthesis of Chiral Molecules for Therapeutic Use : The enantioselective synthesis of molecules incorporating the 1-Cyclopropyl-2-(4-fluorophenyl)ethanone structure is important for creating specific chiral molecules. These molecules have applications in studying chemokine receptors and potential treatments for diseases like HIV and Alzheimer's (ChemChemTech, 2022).

Antioxidant Agent Synthesis : Derivatives of 1-Cyclopropyl-2-(4-fluorophenyl)ethanone were synthesized and showed high antioxidant activity, indicating their potential as therapeutic agents against oxidative stress-related diseases (Ghanbari Pirbasti et al., 2016).

Photochemistry of Acetophenones : The photochemistry and crystal structure of α-adamantylacetophenones, including derivatives of 1-Cyclopropyl-2-(4-fluorophenyl)ethanone, were studied. Understanding their photochemical behavior is crucial for potential applications in photodynamic therapy and other light-based technologies (Fu et al., 1998).

Synthesis of Novel Pyridine Derivatives : The compound has been used in the synthesis of pyrazolopyridines and other pyrido fused systems, demonstrating its versatility in creating complex molecular structures for potential pharmaceutical applications (Almansa et al., 2008).

Antibacterial and Antioxidant Properties : Novel sulfanyl derivatives of 1-Cyclopropyl-2-(4-fluorophenyl)ethanone exhibited high antioxidant and moderate antibacterial activities, suggesting their use in developing new antimicrobial and antioxidant agents (Sarac et al., 2020).

Propiedades

IUPAC Name |

1-cyclopropyl-2-(4-fluorophenyl)ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11FO/c12-10-5-1-8(2-6-10)7-11(13)9-3-4-9/h1-2,5-6,9H,3-4,7H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMSQEGGMZUPCFH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)CC2=CC=C(C=C2)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11FO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30603346 |

Source

|

| Record name | 1-Cyclopropyl-2-(4-fluorophenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30603346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Cyclopropyl-2-(4-fluorophenyl)ethanone | |

CAS RN |

1071842-61-9 |

Source

|

| Record name | 1-Cyclopropyl-2-(4-fluorophenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30603346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

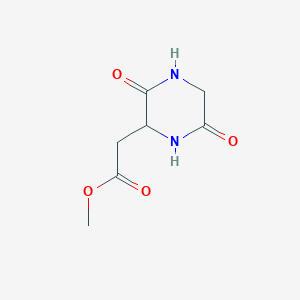

![Thieno[2,3-d]pyrimidine-2,4-diol](/img/structure/B116809.png)

![thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B116816.png)